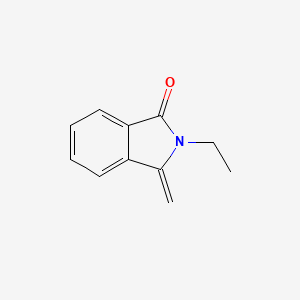

2-Ethyl-3-methyleneisoindolin-1-one

Description

Significance of the Isoindolinone Ring System as a Synthetic Scaffold in Contemporary Chemical Research

The isoindolinone ring system, a bicyclic nucleus formed from the fusion of a benzene (B151609) ring with a γ-lactam ring, is a prominent structural motif in the fields of medicinal chemistry and materials science. researchgate.netchim.it This scaffold is found in a multitude of natural products that exhibit a wide array of biological properties. chim.it The inherent structural features of the isoindolinone core have spurred significant interest from researchers, leading to the development of a vast number of synthetic derivatives with applications in pharmaceuticals. chim.itnih.gov

The therapeutic potential of isoindolinone-based compounds is extensive, with derivatives showing activities such as antiviral, anti-inflammatory, antioxidant, and antihypertensive properties. nih.gov The versatility of the isoindolinone scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological and chemical properties. researchgate.net Specifically, C(3)-substituted isoindolinones are a major class of these compounds, and their synthesis is a key focus in contemporary organic synthesis. researchgate.net The development of efficient synthetic strategies to access these molecules is crucial for the discovery of new therapeutic agents and functional materials. chim.itnii.ac.jp

Structural Features and Precise Chemical Nomenclature of 2-Ethyl-3-methyleneisoindolin-1-one

The compound this compound is a specific derivative within the isoindolinone family. Its chemical structure is defined by the core isoindolinone skeleton, which is substituted at the nitrogen atom (position 2) with an ethyl group and features an exocyclic double bond (a methylene (B1212753) group) at position 3.

The precise chemical nomenclature, This compound , systematically describes its structure. "Isoindolin-1-one" denotes the foundational bicyclic lactam. The "2-ethyl" prefix indicates that an ethyl group (-CH₂CH₃) is attached to the nitrogen atom of the lactam ring. The "3-methylene" prefix specifies a double bond (=CH₂) connected to the carbon at the 3-position of the isoindolinone ring.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 320742-26-5 | chembk.comchemicalbook.com |

| Molecular Formula | C₁₁H₁₁NO | chembk.comchemicalbook.com |

| Molecular Weight | 173.21 g/mol | chembk.comchemicalbook.com |

| Predicted Density | 1.14±0.1 g/cm³ | chembk.com |

Historical Context of Isoindolinone Synthesis and Its Derivatization

The synthesis of isoindolinones has a rich history, evolving from early, often strenuous methods to highly efficient and sophisticated modern techniques. chim.it Initial approaches to obtaining chiral isoindolinones relied on the resolution of racemic mixtures, a process that is often inefficient. chim.it Subsequently, the use of chiral auxiliaries became a common strategy to induce stereoselectivity during the synthesis. chim.it

The advent of transition-metal catalysis revolutionized the construction of the isoindolinone core. irb.hr Palladium-catalyzed reactions, in particular, have become a dominant and versatile tool for synthesizing these heterocycles. irb.hr Over the past few decades, a plethora of methods have been developed, including those utilizing rhodium, copper, and other transition metals, which have expanded the scope and applicability of isoindolinone synthesis. irb.hrnih.gov These catalytic systems often allow for the use of readily available starting materials and proceed under milder conditions. researchgate.net

More recent advancements have focused on C-H bond functionalization strategies, which offer a more atom-economical approach to building molecular complexity. nih.govresearchgate.net These methods often involve the use of directing groups to achieve regioselective functionalization of a pre-existing aromatic ring, followed by cyclization to form the lactam. nih.gov The development of one-pot and multi-component reactions has further streamlined the synthesis of substituted isoindolinones, making these valuable compounds more accessible for research and development. researchgate.netresearchgate.net The synthesis of 3-methyleneisoindolin-1-ones, a specific subclass to which this compound belongs, has also been a significant area of research, with numerous methods developed for their construction. irb.hrresearchgate.netrsc.org

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2-ethyl-3-methylideneisoindol-1-one |

InChI |

InChI=1S/C11H11NO/c1-3-12-8(2)9-6-4-5-7-10(9)11(12)13/h4-7H,2-3H2,1H3 |

InChI Key |

LOQYNHKZCCQHDD-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C)C2=CC=CC=C2C1=O |

Origin of Product |

United States |

Chemical Reactivity and Transformative Reactions of the 2 Ethyl 3 Methyleneisoindolin 1 One Scaffold

Reactivity of the Exocyclic Methylene (B1212753) Group (C=CH2)

The exocyclic double bond in 2-ethyl-3-methyleneisoindolin-1-one is not an isolated alkene. It is part of an α,β-unsaturated carbonyl system, which polarizes the bond, making the β-carbon atom electrophilic and susceptible to a variety of chemical transformations. nih.gov

Electrophilic Addition Reactions

In a typical electrophilic addition, the electron-rich π-bond of an alkene attacks an electrophile. science-revision.co.uklumenlearning.com However, in this compound, the exocyclic double bond is electron-deficient due to the electron-withdrawing effect of the adjacent carbonyl group. This conjugation reduces the nucleophilicity of the alkene, making it less reactive towards electrophiles compared to simple, non-activated alkenes. chemistrystudent.comlibretexts.org While reactions with strong electrophiles are conceivable, this pathway is generally less favored than nucleophilic addition. The reaction, if it occurs, would proceed via a carbocation intermediate, which would then be attacked by a nucleophile. chemistrysteps.comibchem.com

Nucleophilic Addition Reactions

The electron-poor nature of the exocyclic double bond makes it an excellent electrophile, particularly for nucleophilic conjugate addition, also known as Michael addition. wikipedia.org In this reaction, a nucleophile attacks the β-carbon of the methylene group. This process is highly valuable for forming new carbon-carbon and carbon-heteroatom bonds at the C3-position of the isoindolinone core. wikipedia.orgbham.ac.uk The reaction proceeds via an enolate intermediate, which is subsequently protonated to yield the 3-substituted product. wikipedia.org

This reactivity is a cornerstone of its synthetic utility. For instance, the conjugate addition of various nucleophiles allows for the introduction of diverse functional groups, leading to the synthesis of complex molecular architectures. acs.orgresearchgate.net

| Nucleophile | Reaction Type | Product | Reference |

|---|---|---|---|

| Secondary Amines | Conjugate Addition | 3-(Amino-methyl)isoindolin-1-one | wikipedia.org |

| Thiolates (e.g., from Benzylmercaptan) | Conjugate Addition | 3-(Thio-methyl)isoindolin-1-one | wikipedia.org |

| Enolates (Michael Reaction) | Conjugate Addition | 3-Alkyl-substituted isoindolin-1-one (B1195906) | wikipedia.org |

| Organocuprates (Gilman Reagents) | Conjugate Addition | 3-Alkyl-substituted isoindolin-1-one | wikipedia.org |

Cycloaddition Reactions (e.g., Diels-Alder)

The electron-deficient exocyclic double bond of this compound serves as an excellent dienophile ("diene lover") in Diels-Alder reactions. This [4+2] cycloaddition reaction is a powerful tool for constructing six-membered rings. The reaction involves the concerted interaction of the four π-electrons of a conjugated diene with the two π-electrons of the dienophile (the methylene group) to form a new cyclohexene-fused ring system. The stereochemistry of the reactants is generally retained in the product. researchgate.net

Furthermore, the methyleneisoindolinone scaffold can participate in other types of cycloadditions, such as [3+2] cycloadditions with nitrile oxides or N-cyclopropyl arylamines, leading to the formation of five-membered heterocyclic rings. researchgate.net These reactions expand the synthetic utility of the core structure, providing access to diverse and complex polycyclic systems.

Catalytic Hydrogenation and Other Reduction Strategies

The exocyclic double bond of this compound can be selectively reduced to the corresponding saturated 3-methyl derivative. Catalytic hydrogenation is a common and efficient method to achieve this transformation. This reaction is typically carried out using hydrogen gas (H₂) and a heterogeneous catalyst such as palladium on carbon (Pd/C). researchgate.net The reaction proceeds via the syn-addition of two hydrogen atoms across the double bond.

For N-substituted 3-methyleneisoindolin-1-ones, where the nitrogen bears a chiral auxiliary, this hydrogenation can be performed with high diastereoselectivity. researchgate.net The choice of catalyst and reaction conditions, such as the use of chiral modifiers like cinchonidine (B190817) with the palladium catalyst, can significantly influence the stereochemical outcome, providing a route to enantioenriched 3-alkyl isoindolinones. researchgate.net

| Substrate | Catalyst/Reagents | Solvent | Product | Diastereomeric Excess (de) | Reference |

|---|---|---|---|---|---|

| N-Substituted 3-Methyleneisoindolin-1-one (B1254794) | Pd/C, H₂ | Methanol | N-Substituted 3-Methylisoindolin-1-one | - | researchgate.net |

| N-Substituted 3-Methyleneisoindolin-1-one | Pd/C, Cinchonidine, H₂ | Methanol | N-Substituted 3-Methylisoindolin-1-one | up to 67% | researchgate.net |

Oxidation Reactions

The exocyclic double bond is susceptible to various oxidation reactions. libretexts.orgchemistrynotmystery.com Epoxidation, for instance, can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or through nucleophilic epoxidation methods suitable for electron-deficient alkenes, such as using basic hydrogen peroxide. organicreactions.orgchemistrysteps.comyoutube.com This reaction would yield a spiro-epoxide at the C3 position, a highly reactive intermediate for further functionalization. chemistrynotmystery.com

Another potential oxidation is oxidative cleavage via ozonolysis (O₃). researchgate.netcdnsciencepub.comnih.gov This reaction would break the carbon-carbon double bond. Subsequent workup with a reductive agent (like dimethyl sulfide (B99878) or zinc) would yield the C3-ketone (3-oxo-isoindolinone), while an oxidative workup (with hydrogen peroxide) would lead to other carboxylic acid derivatives. organic-chemistry.org

Radical-Mediated Transformations

The electron-deficient nature of the exocyclic methylene group also makes it a good acceptor for radical species in free-radical addition reactions. acs.orgnih.gov Recent studies have demonstrated the photocatalytic hydroalkylation of 3-methyleneisoindolin-1-ones with unactivated alkyl iodides. rsc.orgrsc.org This process involves the generation of an alkyl radical, which then adds to the methylene carbon. rsc.org This creates a new benzylic radical intermediate that is subsequently reduced and protonated to afford the final 3-alkylated product. rsc.orgrsc.org This methodology allows for the formation of C(sp³)–C(sp³) bonds under mild, redox-neutral conditions and tolerates a wide variety of functional groups on both the alkyl radical precursor and the isoindolinone scaffold. rsc.orgrsc.orgresearchgate.net

| Alkyl Iodide Source | Photocatalyst/Reagents | Product | Yield |

|---|---|---|---|

| Iodocyclohexane | 4CzIPN, ⁿBu₃N, Blue LED | 3-(Cyclohexylmethyl)isoindolin-1-one derivative | Good |

| Ciprofibrate-derived iodide | 4CzIPN, ⁿBu₃N, Blue LED | 3-Alkylated isoindolin-1-one derivative | 65% |

| Ibuprofen-derived iodide | 4CzIPN, ⁿBu₃N, Blue LED | 3-Alkylated isoindolin-1-one derivative | 49% |

| 4-Iodotetrahydro-2H-pyran | 4CzIPN, ⁿBu₃N, Blue LED | 3-((Tetrahydro-2H-pyran-4-yl)methyl)isoindolin-1-one derivative | 51-86% |

Transformations Involving the Isoindolinone Ring System.

The isoindolinone core of this compound allows for a variety of chemical transformations that enable the synthesis of a diverse library of derivatives. These transformations can be broadly categorized into modifications of the N-substituent and functionalization of the fused aromatic ring.

The substituent on the nitrogen atom of the 3-methyleneisoindolin-1-one scaffold plays a critical role in directing the stereochemical outcome of certain reactions. Research has shown that the steric bulk of the N-substituent is directly correlated with the stereochemistry around the exocyclic carbon-carbon double bond when these compounds are synthesized via acid-catalyzed dehydration of 3-alkyl-3-hydroxyisoindolin-1-ones. irb.hrresearchgate.net For instance, in the absence of an N-substituent (N-H), the reaction exclusively yields the Z-isomer. irb.hrresearchgate.net Conversely, as the size of the N-substituent increases (e.g., from methyl to benzyl), a stereoisomeric mixture is often formed, with the E-isomer being the major component. irb.hrresearchgate.net This principle allows for a degree of control over the product's stereochemistry by selecting an appropriate N-substituent during synthesis.

Direct derivatization at the nitrogen atom of a pre-formed methyleneisoindolinone is also a viable synthetic strategy. A key example is the N-alkylation reaction. In one study, (Z)-3-ethylideneisoindolin-1-one was treated with sodium hydride and benzyl (B1604629) bromide to afford the corresponding N-benzylated product, (Z)-2-benzyl-3-ethylideneisoindolin-1-one, in a 92% isolated yield. researchgate.net This demonstrates that the nitrogen atom can be readily functionalized post-cyclization, providing an alternative route to specific stereoisomers that may be difficult to obtain directly. irb.hrresearchgate.net

The nature of the N-substituent also influences the reactivity of the scaffold in subsequent reactions. A range of N-substituted 3-methyleneisoindolin-1-ones, including N-alkyl, N-benzyl, N-cycloalkyl, and N-aryl variants, have been shown to be competent substrates in photocatalytic hydroalkylation reactions, smoothly converting to the corresponding hydroalkylation products in good yields. rsc.org This tolerance for diverse N-substituents highlights the modularity of the isoindolinone scaffold for creating chemical libraries. rsc.orgnih.gov

Table 1: Influence of N-Substituent on Stereochemical Outcome

| N-Substituent | Product(s) | E/Z Ratio | Combined Yield |

|---|---|---|---|

| H | Z-2a | >20:1 | 86-92% |

| Methyl | E-2e and Z-2e | 7:1 | 96% |

Data sourced from a study on the acid-catalyzed dehydration of 3-alkyl-3-hydroxyisoindolin-1-ones. irb.hrresearchgate.net

Modification of the benzene (B151609) ring of the isoindolinone system provides another avenue for structural diversification, enabling the introduction of various functional groups that can modulate the molecule's properties.

One direct method of functionalization is electrophilic aromatic substitution. For example, the synthesis of (Z)-5,6-dichloro-3-ethylideneisoindolin-1-one has been reported, demonstrating that the aromatic ring can undergo halogenation. irb.hr This reaction introduces chlorine atoms at the 5 and 6 positions of the isoindolinone core.

Modern transition-metal-catalyzed C-H functionalization reactions offer powerful and efficient methods for modifying the aromatic ring. A ruthenium(II)-catalyzed C-H olefination of N-methoxybenzamides has been developed as a route to 3-methyleneisoindolin-1-ones. acs.org This protocol demonstrates that substituents on the starting benzamide (B126), such as methyl, methoxy, fluoro, chloro, and bromo, are carried through to the final product. This strategy allows for the synthesis of isoindolinones with a pre-installed functional group on the aromatic ring. acs.org For example, starting with a 4-fluoro-N-methoxybenzamide, the corresponding 5-fluoro-3-methyleneisoindolin-1-one can be synthesized. acs.org

Similarly, copper-catalyzed domino reactions of substituted 2-bromobenzamides with alkynes have been employed to create libraries of (Z)-3-methyleneisoindolin-1-ones. nih.gov This approach tolerates various substituents on the aromatic portion of the benzamide, including electron-donating and electron-withdrawing groups, leading to products with functionalized aromatic rings. nih.gov

Table 2: Examples of Aromatic Ring Functionalization

| Reaction Type | Reagents/Catalyst | Position(s) Functionalized | Functional Group(s) |

|---|---|---|---|

| Halogenation | - | 5, 6 | Chloro |

| C-H Olefination/Cyclization | Ru(II) catalyst | 4, 5, or 6 (position depends on starting material) | Fluoro, Chloro, Bromo, Methyl, Methoxy |

This table summarizes functional groups that can be introduced onto the aromatic ring of the isoindolinone scaffold based on reported synthetic methods. irb.hrnih.govacs.org

Computational Chemistry and Theoretical Investigations of 2 Ethyl 3 Methyleneisoindolin 1 One

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. scispace.comrsc.org It provides a framework for understanding electron distribution and deriving properties that govern molecular reactivity. For the 3-methyleneisoindolin-1-one (B1254794) scaffold, DFT studies reveal key electronic features that dictate its chemical behavior. researchgate.net

The electronic structure is characterized by a conjugated system involving the benzene (B151609) ring, the lactam moiety, and the exocyclic double bond. The nitrogen atom of the lactam and the exocyclic methylene (B1212753) group are critical sites for reactivity. DFT calculations, such as those performed on related isoindolinone libraries, help in quantifying the molecule's reactivity through global and local descriptors derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Key reactivity descriptors include:

Chemical Potential (μ) : Indicates the tendency of electrons to escape from the system. Molecules with higher chemical potential are better electron donors.

Global Hardness (η) : Measures the resistance to change in electron distribution. Softer molecules are generally more reactive. researchgate.net

Global Softness (S) : The reciprocal of hardness, indicating a higher propensity for chemical reactions. researchgate.net

Electrophilicity Index (ω) : A measure of the molecule's ability to accept electrons.

DFT studies on isoindolinone derivatives have shown that these compounds are chemically reactive soft molecules, a characteristic that influences their biological and chemical activities. researchgate.net The calculated values for related structures highlight these properties.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT for Isoindolinone Scaffolds

| Descriptor | Symbol | Formula | Typical Significance |

| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | A smaller gap suggests higher reactivity. |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | High values indicate greater reactivity. researchgate.net |

| Global Hardness | η | (ELUMO - EHOMO) / 2 | Low values indicate greater reactivity. researchgate.net |

| Global Softness | S | 1 / (2η) | High values indicate greater reactivity. researchgate.net |

Note: Specific values are dependent on the exact molecule and computational method used. The table provides a conceptual framework based on findings for the isoindolinone class.

Furthermore, analysis of the molecular electrostatic potential (ESP) map identifies the electron-rich and electron-poor regions of the molecule. For 2-Ethyl-3-methyleneisoindolin-1-one, the carbonyl oxygen and the region around the exocyclic double bond are expected to show distinct electronic characteristics, guiding interactions with other reagents.

Reaction Pathway Analysis and Transition State Modeling

Theoretical chemistry is instrumental in mapping the intricate pathways of chemical reactions, identifying intermediate structures, and modeling the high-energy transition states that connect them. scispace.com For 3-methyleneisoindolin-1-ones, computational studies have been crucial in elucidating their formation mechanisms.

One common synthetic route involves the base-promoted cascade reaction of 2-acylbenzonitriles. acs.org DFT studies have been employed to investigate the mechanism of this transformation, which includes several steps:

Deprotonation : Activation of a pronucleophile.

Nucleophilic Addition : Attack of the nucleophile on the carbonyl group.

Cyclization : Ring closure onto the nitrile group.

Rearrangement : A Dimroth-type rearrangement to form the final isoindolinone product. acs.org

DFT calculations help to determine the energy profile of this entire cascade. By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface can be constructed. This allows researchers to identify the rate-determining step of the reaction—the one with the highest activation energy (ΔG‡). scispace.com For example, in the palladium-catalyzed synthesis of 3-methyleneisoindolin-1-ones from ketimines and carbon monoxide, DFT calculations have been used to propose a plausible catalytic cycle involving C-H bond activation and subsequent migratory insertion steps. scispace.com

Similarly, DFT has been used to verify the mechanism of copper-catalyzed syntheses of these scaffolds, confirming the sequence of events, such as the initial attack of a nucleophile followed by an intramolecular oxidative cyclization. researchgate.net These computational models provide a level of detail that is often inaccessible through experimental means alone. scispace.com

Table 2: Conceptual Energy Profile for a Multi-step Synthesis of a 3-Methyleneisoindolin-1-one

| Reaction Step | Species Type | Relative Free Energy (kcal/mol) | Description |

| 1 | Reactants | 0.0 | Starting materials in the reaction. |

| 2 | Transition State 1 (TS1) | +25.0 | Energy barrier for the initial nucleophilic attack. |

| 3 | Intermediate 1 | +5.0 | Product of the first addition step. |

| 4 | Transition State 2 (TS2) | +28.8 | Highest energy barrier (rate-determining step), corresponding to cyclization or rearrangement. scispace.com |

| 5 | Intermediate 2 | -10.0 | A more stable cyclized intermediate. |

| 6 | Product | -15.0 | The final, thermodynamically favored 3-methyleneisoindolin-1-one. |

Note: The energy values are illustrative and represent a plausible reaction pathway as informed by computational studies on related systems. scispace.com

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

While DFT studies provide a static picture of electronic structure and reaction energies, Molecular Dynamics (MD) simulations offer insights into the conformational flexibility and dynamic behavior of molecules over time. nih.govnih.gov MD simulations model the movements of atoms by solving Newton's equations of motion, providing a "virtual molecular microscope" to observe molecular behavior. nih.gov

For a molecule like this compound, MD simulations can be used to:

Explore Conformational Space : The ethyl group attached to the nitrogen atom can adopt various conformations. MD simulations can explore the potential energy landscape to identify low-energy, stable conformations and the barriers between them.

Analyze Structural Stability : In the context of drug design, MD simulations are frequently used to assess the stability of a ligand when bound to a biological target, such as a protein. researchgate.netplos.org Simulations of isoindolinone derivatives complexed with proteins have been performed to evaluate the structural and conformational stability of the complex, often by monitoring the root-mean-square deviation (RMSD) of atomic positions over time. researchgate.netplos.org A stable RMSD suggests a stable binding mode.

Simulate Solvent Effects : By explicitly including solvent molecules (like water) in the simulation box, MD can provide a realistic view of how the solvent influences the conformation and dynamics of the solute molecule.

A typical MD simulation protocol involves system setup (solvating the molecule in a periodic box), energy minimization to remove bad contacts, equilibration at a desired temperature and pressure, and a final production run from which trajectories are collected for analysis. nih.gov

Elucidation of Structure-Reactivity Relationships from Computational Models

The ultimate goal of computational modeling is to forge a clear link between a molecule's structure and its observed reactivity. By integrating the findings from DFT, reaction pathway analysis, and MD simulations, a comprehensive picture of the structure-reactivity relationship for this compound can be developed.

Electronic Structure and Reactivity : DFT calculations highlight the electrophilic nature of the exocyclic methylene carbon, which is activated by the adjacent electron-withdrawing carbonyl group. This makes it a prime target for nucleophilic attack, a key feature in its chemical reactivity (e.g., as a Michael acceptor). The calculated frontier orbital energies and reactivity descriptors provide a quantitative basis for this reactivity. researchgate.net

Reaction Mechanisms : Reaction pathway modeling explains how the molecule is formed and why certain synthetic routes are favored. For example, the calculated energy barriers in cascade reactions can guide the optimization of experimental conditions (like temperature or choice of base) to improve reaction yields. acs.org

Conformational Control : MD simulations can reveal how the conformation of the N-ethyl group might influence access to the reactive sites of the molecule, potentially affecting the stereochemical outcome of certain reactions. In a biological context, understanding the preferred conformations is critical for predicting how the molecule will fit into a binding pocket. nih.gov

Together, these computational models provide a powerful, predictive framework. They not only explain observed phenomena but also guide the rational design of new experiments, such as the development of novel synthetic methods or the design of new isoindolinone derivatives with tailored properties.

Advanced Spectroscopic and Structural Elucidation Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C NMR, 2D-NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of 2-Ethyl-3-methyleneisoindolin-1-one. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic, exocyclic methylene (B1212753), and N-ethyl protons.

Aromatic Region: Four protons on the benzene (B151609) ring would appear in the downfield region, typically between δ 7.2 and 7.9 ppm. The specific chemical shifts and coupling patterns (e.g., doublets, triplets) would depend on their position relative to the carbonyl and fused ring system.

Exocyclic Methylene Protons: The two protons of the C=CH₂ group are diastereotopic and are expected to appear as two distinct singlets or narrowly coupled doublets (geminal coupling) in the range of δ 4.5-5.5 ppm.

N-Ethyl Group: The ethyl group attached to the nitrogen atom will exhibit a characteristic quartet for the methylene protons (-CH₂-) around δ 3.5-4.0 ppm, coupled to the adjacent methyl protons. The methyl protons (-CH₃) will appear as a triplet further upfield, typically around δ 1.2-1.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their hybridization and electronic environment.

Carbonyl Carbon: The lactam carbonyl carbon (C=O) is the most deshielded and is expected to appear at a characteristic chemical shift in the range of δ 165-170 ppm.

Aromatic and Olefinic Carbons: The carbons of the benzene ring and the exocyclic double bond (C=CH₂) typically resonate in the δ 110-150 ppm region. The quaternary carbons of the fused ring system would also be found here.

Aliphatic Carbons: The methylene carbon of the N-ethyl group is expected around δ 35-45 ppm, while the terminal methyl carbon would appear further upfield, around δ 13-16 ppm.

2D-NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Values are estimates based on typical chemical shifts for analogous structures and may vary depending on solvent and experimental conditions.)

| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |

| Aromatic CH | 7.2 - 7.9 | Multiplet | 120 - 135 |

| Aromatic C (quaternary) | - | - | 130 - 150 |

| C=O | - | - | 165 - 170 |

| =CH₂ | 4.5 - 5.5 | Singlet (x2) | 95 - 105 |

| C=CH₂ | - | - | 140 - 150 |

| N-CH₂-CH₃ | 3.5 - 4.0 | Quartet | 35 - 45 |

| N-CH₂-CH₃ | 1.2 - 1.5 | Triplet | 13 - 16 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and confirm the elemental composition of this compound.

The chemical formula for the compound is C₁₁H₁₁NO, which corresponds to a monoisotopic mass of 173.0841 g/mol .

Electrospray Ionization (ESI-MS): In ESI-MS, a soft ionization technique, the molecule is typically observed as a protonated species, [M+H]⁺. For this compound, this would correspond to an ion at an m/z (mass-to-charge ratio) of approximately 174.0919. This technique confirms the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition. An experimentally determined mass that matches the calculated value for C₁₁H₁₂NO⁺ (the protonated molecule) to within a few parts per million (ppm) provides unambiguous evidence for the compound's chemical formula, distinguishing it from other potential isomers.

Fragmentation Analysis: By increasing the energy within the mass spectrometer (e.g., through collision-induced dissociation), the parent ion can be fragmented. The resulting fragmentation pattern provides valuable structural information. Likely fragmentation pathways for the [M+H]⁺ ion of this compound could include:

Loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement.

Loss of the ethyl radical (•C₂H₅, 29 Da).

Loss of carbon monoxide (CO, 28 Da) from the lactam ring.

Analysis of these fragment ions helps to piece together the molecular structure, corroborating the assignments made by NMR spectroscopy.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a single crystal of sufficient quality can be grown, this technique can provide a wealth of structural information about this compound.

While a published crystal structure for this specific compound is not available in the reviewed literature, analysis of closely related isoindolinone derivatives allows for a confident prediction of its key structural features. X-ray analysis would confirm:

Connectivity and Constitution: It would provide ultimate proof of the atomic connectivity, verifying the isoindolinone core, the position of the exocyclic methylene group, and the N-ethyl substituent.

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles would be determined. For instance, the analysis would reveal the degree of planarity of the fused bicyclic ring system.

Intermolecular Interactions: The crystal packing arrangement would show how individual molecules interact with each other in the solid state, revealing any hydrogen bonding, π-π stacking, or other non-covalent interactions that stabilize the crystal lattice.

This technique is unparalleled in its ability to provide an exact and unambiguous solid-state molecular structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and conjugated electronic systems within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3100 | C-H Stretch | Aromatic & Olefinic (=C-H) |

| ~2850-2980 | C-H Stretch | Aliphatic (Ethyl group) |

| ~1700-1720 | C=O Stretch | γ-Lactam Carbonyl |

| ~1620-1640 | C=C Stretch | Exocyclic Methylene |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| ~1370-1390 | C-N Stretch | Lactam |

The most prominent and diagnostic peak would be the strong absorption from the carbonyl (C=O) group of the five-membered lactam ring, expected around 1700-1720 cm⁻¹. The presence of bands for aromatic and aliphatic C-H stretching, as well as C=C stretching for both the exocyclic double bond and the aromatic ring, would further confirm the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The conjugated system of this compound, which extends across the benzene ring, the lactam, and the exocyclic double bond, is expected to absorb UV light. The spectrum would likely show strong absorptions corresponding to π → π* transitions. The wavelength of maximum absorbance (λmax) would be characteristic of this specific chromophore and can be used for quantitative analysis.

Functional Material Development and Synthetic Utility

Development of Functional Materials Incorporating 3-Methyleneisoindolin-1-one (B1254794) Motifs (e.g., Mechanochromic Luminogens)

While specific studies on the mechanochromic properties of 2-Ethyl-3-methyleneisoindolin-1-one are not extensively documented, the broader class of exo-methylene-substituted isoindolinones has been shown to exhibit unique mechanochromic properties as luminogens. acs.org Mechanochromic luminogens are materials that change their fluorescence color in response to mechanical stimuli such as grinding or shearing. This property is often linked to changes in the molecular packing and conformation in the solid state. acs.org

Research has indicated that the (Z)-configuration of the exocyclic double bond and the potential for π-π stacking are crucial for these mechanochromic properties. acs.org The synthesis of various (Z)-3-(sulfonyl-methylene)isoindolin-1-ones has been reported as a pathway to useful luminogen materials. acs.org

Table 1: Synthesis of N-Alkylated (Z)-3-(Sulfonyl-methylene)isoindolin-1-ones

| Compound | Starting Materials | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| (Z)-2-Methyl-3-((phenylsulfonyl)methylene)isoindolin-1-one | 2-Formylbenzonitrile, ((Chloromethyl)sulfonyl)benzene, Methylating agent | One-Pot N-Alkylation | 62% | acs.org |

| (Z)-2-Ethyl-3-((phenylsulfonyl)methylene)isoindolin-1-one | 2-Formylbenzonitrile, ((Chloromethyl)sulfonyl)benzene, Ethylating agent | One-Pot N-Alkylation | 66% (Z/E = 68:32) | acs.org |

The development of these materials often involves the strategic design of molecules to control their solid-state packing. The introduction of different substituents allows for the fine-tuning of the electronic properties of the target compounds. acs.org Given that this compound belongs to this structural class, it holds potential for investigation as a mechanochromic material.

Applications in Complex Organic Synthesis as Key Intermediates (e.g., Precursors to Natural Product Scaffolds)

The 3-methyleneisoindolin-1-one framework is a key structural motif in a variety of natural products, making its derivatives valuable intermediates in their total synthesis. researchgate.net Notably, sulfonyl-substituted 3-methyleneisoindolin-1-ones are known synthetic precursors to aristolactam natural products. acs.org

The synthesis of N-alkylated derivatives of (Z)-3-(sulfonyl-methylene)isoindolin-1-ones has been developed as a route to these important intermediates. acs.org These reactions are often carried out under mild, metal-free conditions, making them appealing for larger-scale synthesis. acs.org The ability to introduce an ethyl group at the nitrogen atom, as in this compound, provides a handle for further synthetic transformations and for modulating the properties of the final natural product analog.

While a specific total synthesis of a natural product starting from this compound is not detailed in the available literature, its role as a potential precursor can be inferred from the established synthetic utility of its N-alkylated analogs. The development of efficient, one-pot procedures for the synthesis of these intermediates streamlines the path to complex molecular architectures. acs.org

Design and Application of Advanced Chemical Probes (e.g., Fluorescent Probes for Environmental Monitoring)

Derivatives of 3-methyleneisoindolin-1-one have been investigated as novel fluorophores for the development of chemical probes. jst.go.jp For instance, a 7-hydroxy derivative of 3-methyleneisoindolin-1-one has been synthesized and studied as a new fluorophore that undergoes excited-state intramolecular proton transfer (ESIPT). jst.go.jp Such probes can exhibit dual emission and large Stokes shifts, which are advantageous for fluorescence detection. jst.go.jp

The fluorescence of these probes can be sensitive to the polarity and dielectric constant of their environment, suggesting potential applications in monitoring aqueous environments. jst.go.jp In binary mixtures of water and ethanol, the wavelength and intensity of the fluorescence maxima of a 7-hydroxy derivative were found to be dependent on the dielectric constant of the solvent. jst.go.jp

Another study focused on a 5,6-dimethoxy-3-methyleneisoindolin-1-one derivative for the site-specific turn-on fluorescent labeling of proteins. nih.gov This highlights the potential of the 3-methyleneisoindolin-1-one scaffold in designing probes for biological applications.

Although the fluorescent properties of this compound have not been specifically reported, the research on its structural analogs suggests that with appropriate functionalization, it could also be developed into a fluorescent probe. The N-ethyl group can influence the solubility and binding characteristics of the molecule, which are important parameters in probe design.

Table 2: Spectroscopic Data for Selected 3-Methyleneisoindolin-1-one Derivatives

| Compound | Excitation (nm) | Emission (nm) | Solvent | Reference |

|---|---|---|---|---|

| 7-Hydroxy-3-methyleneisoindolin-1-one | ca. 336 | ca. 380 and 525-540 | Alcohols, DMSO | jst.go.jp |

| 7-Hydroxy-3-methyleneisoindolin-1-one | - | ca. 497 | Aqueous solution (near neutral pH) | jst.go.jp |

| 5,6-Dimethoxy-3-methyleneisoindolin-1-one | - | 425 | - | nih.gov |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Advanced Catalyst Development

The synthesis of 3-methyleneisoindolin-1-ones, including the N-ethyl variant, has traditionally relied on methods such as the reduction of phthalimides and Grignard reactions. However, contemporary research is increasingly focused on transition-metal-catalyzed cyclizations and C-H activation strategies. A variety of transition metals, including palladium, cobalt, rhodium, copper, nickel, ruthenium, and silver, have been successfully employed to construct the 3-methyleneisoindolin-1-one (B1254794) scaffold. irb.hr These methods offer advantages such as broad functional group tolerance and high efficiency. irb.hr

Recent advancements have highlighted the efficacy of catalyst systems like p-toluenesulfonic acid (PTSA) under microwave irradiation and copper(I) iodide. researchgate.net Nickel-catalyzed reactions, for instance, have been developed for the modular synthesis of isoindolinones from imines, aryl iodides, and carbon monoxide. Another innovative approach involves the nickel(II)-catalyzed C(sp²)–H alkynylation and annulation of benzamides with terminal alkynes. Rhodium(III)-catalyzed oxidative cyclizations have also proven to be highly atom-economical.

Future work in this area will likely concentrate on the discovery of even more efficient and selective catalysts. The development of catalysts that can operate under milder conditions, with lower catalyst loadings, and with a broader substrate scope remains a significant goal. Furthermore, the exploration of metal-free catalytic systems is an emerging area of interest, promising more sustainable and cost-effective synthetic routes. irb.hr

Investigation of Undiscovered Reactivity Patterns and Chemical Transformations

The 3-methyleneisoindolin-1-one core is a versatile scaffold amenable to a variety of chemical transformations. While the synthesis of the core structure has been a primary focus, future research will likely pivot towards exploring the untapped reactivity of this moiety. The exocyclic double bond, for instance, presents a handle for various addition and cycloaddition reactions, opening avenues for the synthesis of more complex and diverse molecular architectures.

The development of new reaction pathways, such as the ruthenium-catalyzed oxidative alkenylation/annulation of benzimidates, provides novel methods for generating 3-methyleneisoindolin-1-ones with high regio- and stereoselectivity. ecust.edu.cn The exploration of such novel transformations will continue to be a key research direction, enabling the synthesis of a wider array of derivatives with potentially unique biological activities.

Integration with Flow Chemistry and Principles of Sustainable Synthesis

In line with the growing emphasis on green chemistry, the integration of flow chemistry and sustainable practices in the synthesis of 2-Ethyl-3-methyleneisoindolin-1-one is a critical future direction. Flow chemistry offers several advantages over traditional batch processes, including improved reaction control, enhanced safety, and the potential for seamless multi-step synthesis. semanticscholar.org

Continuous-flow reactors have already been successfully employed for the synthesis of related 3-arylmethylene-2,3-dihydro-1H-isoindolin-1-ones, demonstrating superior yields and significantly shorter reaction times. semanticscholar.org The use of microreactor technology can facilitate reactions that are challenging to perform in batch, such as those involving highly unstable intermediates. beilstein-journals.org

Sustainable synthesis strategies also involve the use of greener solvents, less hazardous reagents, and energy-efficient reaction conditions. beilstein-journals.org For example, the use of ultrasonic irradiation has been shown to improve reaction rates and yields in the synthesis of related isoindolin-1-one (B1195906) derivatives. rsc.orgresearchgate.net The development of catalytic systems that utilize abundant and non-toxic metals is another key aspect of sustainable synthesis. researchgate.net Future research will undoubtedly focus on optimizing these green methodologies for the synthesis of this compound.

Application of Advanced Computational Methodologies for Predictive Synthesis and Design

Advanced computational methodologies are becoming increasingly indispensable in modern chemical research. Density Functional Theory (DFT) studies, for instance, have been employed to investigate the mechanisms and selectivity of cascade reactions leading to 3-methyleneisoindolin-1-ones. nih.govresearchgate.net These computational insights are invaluable for understanding reaction pathways and for the rational design of more efficient synthetic strategies.

Predictive synthesis, guided by computational modeling, can help to identify promising reaction conditions and catalyst systems, thereby reducing the need for extensive experimental screening. This approach can accelerate the discovery of novel synthetic routes and the optimization of existing ones.

Furthermore, computational tools can be used to design new this compound derivatives with desired properties. By modeling the interaction of these compounds with biological targets, researchers can predict their potential therapeutic efficacy and guide the synthesis of new drug candidates. The synergy between computational and experimental chemistry will be a driving force in the future development of this important class of compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethyl-3-methyleneisoindolin-1-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclization reactions involving alkynylamides or substituted isoindolinones. For example, TBAF (tetrabutylammonium fluoride) in anhydrous THF under reflux can yield 82% of the product (similar to procedures for analogous isoindolinones) . Key factors include solvent polarity (e.g., THF vs. DCM), stoichiometry of reactants (e.g., 1:2 molar ratio of alkynylamide to amine), and purification methods (column chromatography with gradients like n-hexane/ethyl acetate). Yield optimization often requires iterative testing of temperature and catalyst loading .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers distinguish it from related analogs?

- Methodological Answer :

- IR Spectroscopy : Look for carbonyl stretching vibrations near 1680–1700 cm⁻¹ and C=C stretches at ~1600 cm⁻¹. Absence of OH/NH stretches (if fully substituted) confirms structural integrity .

- NMR : The methylene proton (CH₂) adjacent to the carbonyl group typically resonates at δ 4.5–5.0 ppm in NMR, while the ethyl group shows triplet/multiplet patterns at δ 1.2–1.5 ppm. NMR should display a carbonyl carbon at ~170 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks with <2 ppm error.

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, light exposure)?

- Methodological Answer : Stability studies require accelerated degradation testing:

- Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 1–4 weeks, monitoring purity via HPLC.

- Photostability : Expose to UV light (300–400 nm) and compare degradation products using LC-MS.

- Humidity Sensitivity : Use dynamic vapor sorption (DVS) to assess hygroscopicity. Isoindolinones with bulky substituents (e.g., ethyl groups) generally exhibit improved stability due to steric hindrance .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reported catalytic efficiencies for this compound synthesis?

- Methodological Answer : Contradictions often arise from overlooked intermediates or solvent effects. For example, TBAF may act as both a base and nucleophile in THF, leading to divergent pathways. To resolve this:

- Perform in situ IR or Raman spectroscopy to track intermediate formation.

- Compare kinetic isotope effects (KIEs) using deuterated solvents to identify rate-determining steps.

- Use DFT calculations (e.g., Gaussian 16) to model transition states and compare with experimental activation energies .

Q. How can researchers design experiments to distinguish between competing hypotheses about the compound’s biological activity (e.g., enzyme inhibition vs. receptor antagonism)?

- Methodological Answer :

- Enzyme Assays : Test activity against target enzymes (e.g., kinases) using fluorescence-based assays (e.g., ADP-Glo™). Include positive/negative controls (e.g., staurosporine for kinase inhibition).

- Receptor Binding Studies : Use radioligand displacement assays (e.g., -labeled antagonists) with membrane preparations.

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified ethyl/methylene groups and compare IC₅₀ values. Contradictory results may indicate off-target effects or allosteric modulation .

Q. What statistical approaches are recommended for analyzing non-linear dose-response data in toxicity studies of this compound?

- Methodological Answer :

- Non-linear Regression : Fit data to Hill or log-logistic models (e.g., using GraphPad Prism). Report EC₅₀/LC₅₀ with 95% confidence intervals.

- Outlier Detection : Apply Grubbs’ test or ROUT method (Q=1%) to exclude anomalous replicates.

- Multivariate Analysis : Use PCA (principal component analysis) to identify confounding variables (e.g., solvent DMSO concentration) .

Data Presentation Guidelines

Q. How should researchers present conflicting crystallographic data for this compound derivatives?

- Methodological Answer :

- Comparative Tables : Tabulate bond lengths, angles, and torsional parameters from multiple studies. Highlight deviations >2σ.

- Electron Density Maps : Include residual density plots (e.g., Fo-Fc maps) to assess model accuracy.

- Validation Tools : Use checkCIF/PLATON to report systematic errors (e.g., missed symmetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.